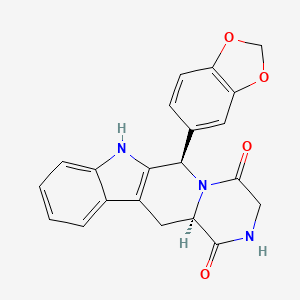

Nortadalafil

概要

説明

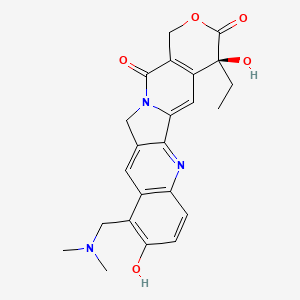

Nortadalafil is a derivative of Tadalafil, which is a medicine used for the treatment of erectile dysfunction . It is also used to treat urinary symptoms caused due to an enlargement of the prostate gland .

Synthesis Analysis

Nortadalafil can be synthesized through a multi-step reaction with 2 steps . The first step involves a reaction with triethylamine in CHCl3 at -10 °C, yielding 83 percent of the product . The second step involves a reaction with NH3 in methanol for 20 hours at 45 °C, yielding 70 percent of the product .

Molecular Structure Analysis

The molecular formula of Nortadalafil is C21H17N3O4 . Its average mass is 375.377 Da and its monoisotopic mass is 375.121918 Da .

Chemical Reactions Analysis

Nortadalafil is a demethylated form of Tadalafil, which is a PDE5 inhibitor . It is currently marketed in pill form for treating erectile dysfunction (ED) under the name Cialis .

Physical And Chemical Properties Analysis

Nortadalafil has a density of 1.6±0.1 g/cm3 . Its boiling point is 718.6±60.0 °C at 760 mmHg . The vapour pressure is 0.0±2.3 mmHg at 25°C . The enthalpy of vaporization is 105.0±3.0 kJ/mol . The flash point is 388.4±32.9 °C . The index of refraction is 1.772 .

科学的研究の応用

Food Safety and Public Health

Nortadalafil and its analogues are often illegally added to functional foods, posing a threat to public health . Research has been conducted to develop broad-specific antibodies for the detection of these additives. An immunochromatographic assay has been optimized to screen herbal food supplements, ensuring the safety of these products and protecting consumers from potential health risks .

Pharmaceutical Analysis

In the pharmaceutical industry, the presence of undeclared Nortadalafil in dietary supplements can lead to recalls due to safety concerns . Analytical methods such as UPLC-PDA-MS/MS are used to confirm the presence of Nortadalafil in products, which is crucial for maintaining regulatory compliance and consumer trust .

Clinical Research

Nortadalafil is known for its application in the treatment of male erectile dysfunction. Clinical research involves studying its efficacy and safety profile, comparing it with other PDE-5 inhibitors, and understanding its interaction with other medications .

Chemical Synthesis and Modification

The synthesis of Nortadalafil involves specific chemical reactions, such as oximation, to activate its structure for further conjugation. This process is essential for creating analogues and derivatives for various research applications .

Drug Adulteration Monitoring

Monitoring the adulteration of drugs like Nortadalafil in natural aphrodisiacs and other products is a significant application. It involves developing sensitive assays to detect even low levels of adulterants, ensuring product integrity and safety .

Regulatory Compliance

Ensuring that products comply with regulations regarding the use of substances like Nortadalafil is a critical application. Research in this area focuses on developing and validating methods for detecting undeclared substances to prevent regulatory breaches .

作用機序

Target of Action

Nortadalafil, also known as demethyl Tadalafil , is a phosphodiesterase-5 (PDE5) inhibitor . PDE5 is the primary target of Nortadalafil . This enzyme plays a crucial role in the regulation of intracellular concentrations of cyclic guanosine monophosphate (cGMP), which is involved in smooth muscle relaxation .

Mode of Action

Nortadalafil interacts with its target, PDE5, by inhibiting its activity . This inhibition prevents the breakdown of cGMP, leading to an increase in cGMP levels . Elevated cGMP levels result in smooth muscle relaxation, particularly in the corpus cavernosum of the penis, thereby enhancing erectile function .

Biochemical Pathways

The primary biochemical pathway affected by Nortadalafil is the nitric oxide (NO)-cGMP pathway . During sexual stimulation, NO is released, which triggers the production of cGMP. The cGMP then induces smooth muscle relaxation, allowing for increased blood flow and erection. By inhibiting PDE5, Nortadalafil prolongs the action of cGMP, thereby enhancing and sustaining the erectile response .

Pharmacokinetics

Tadalafil is known for its long half-life and is typically taken orally . It’s absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the feces and urine

Result of Action

The molecular and cellular effects of Nortadalafil’s action primarily involve the relaxation of smooth muscle cells in the corpus cavernosum of the penis This relaxation allows for increased blood flow, facilitating penile erection

Action Environment

Environmental factors can influence the action, efficacy, and stability of pharmaceutical compounds, including Nortadalafil. Factors such as temperature, pH, and light exposure can affect the stability of the compound . Additionally, individual factors like age, genetics, health status, and concomitant use of other medications can influence the compound’s efficacy and potential side effects . Environmental contaminants, known as endocrine-disrupting chemicals (EDCs), can also interact with pharmaceuticals, potentially altering their effects .

Safety and Hazards

Nortadalafil should be handled with care to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment and chemical impermeable gloves should be worn when handling Nortadalafil . All sources of ignition should be removed and personnel should be evacuated to safe areas .

将来の方向性

特性

IUPAC Name |

(2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDLVMPUSXRZOS-FOIQADDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C(=O)NCC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431339 | |

| Record name | Nortadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nortadalafil | |

CAS RN |

629652-62-6, 171596-36-4 | |

| Record name | rel-(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629652-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nortadalafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nortadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORTADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W59DMB3LD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does nortadalafil interact with its target, and what are the downstream effects?

A: Like tadalafil, nortadalafil is thought to be a phosphodiesterase-type 5 (PDE5) inhibitor. [] While specific studies on nortadalafil's mechanism of action are limited, research suggests that it likely shares a similar mechanism with tadalafil. PDE5 inhibitors block the degradation of cyclic guanosine monophosphate (cGMP), leading to increased cGMP levels in the corpus cavernosum and subsequently promoting smooth muscle relaxation and increased blood flow. []

Q2: What is the structural characterization of nortadalafil?

A: Nortadalafil is a tadalafil analog lacking the N-methyl group present in tadalafil. While specific spectroscopic data might vary across studies, techniques like mass spectrometry and NMR spectroscopy are commonly employed for its structural elucidation. [, , ] For instance, researchers have successfully isolated and characterized a novel tadalafil analogue, N-cyclopentyl nortadalafil, from a health supplement. []

Q3: Have any novel tadalafil analogues related to nortadalafil been discovered?

A: Yes, recent research has uncovered new tadalafil analogues structurally similar to nortadalafil. For example, "bisprenortadalafil" has been identified in health products, featuring a unique structure where the N-methyl group of tadalafil is replaced by a tadalafil precursor moiety. [] Another newly identified analogue is N-cyclohexyl nortadalafil, found as an adulterant in a dietary supplement. [] These findings highlight the ongoing emergence of new tadalafil-related compounds in the market.

Q4: Are there analytical methods available to detect nortadalafil and its analogues in various products?

A: Yes, researchers have developed sensitive and specific analytical methods for the detection and quantification of nortadalafil and its analogues. One approach utilizes liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) for the identification of phosphodiesterase type 5 (PDE-5) inhibitors, including nortadalafil, in complex matrices like Chinese tonic liquors. [] Another study describes the development of a skeleton-specific antibody and gold nanoparticle-based immunochromatographic sensor (AuNPs-ICS) for the simultaneous detection of various tadalafil adulterants, including nortadalafil, in health food products. []

Q5: Has the concept of molecular softness been explored in the context of developing analytical methods for nortadalafil?

A: Yes, computational chemistry, particularly the concept of molecular softness based on frontier molecular orbital (FMO) theory, has been investigated to enhance the performance of antibodies used in nortadalafil detection. Research suggests that haptens with increased softness while maintaining the appropriate three-dimensional (3D) structure can lead to improved antibody performance in immunoassays. [] This approach aims to develop more sensitive and specific methods for detecting nortadalafil and related compounds in various matrices.

Q6: What is known about the safety and regulatory aspects of nortadalafil?

A: Given its presence in products marketed without official approval, the safety profile of nortadalafil raises concerns. [, , ] One documented case involves the recall of "Arize Herbal capsules" due to the undeclared presence of nortadalafil, highlighting potential health risks associated with its unapproved use. [] The lack of comprehensive toxicological data necessitates further research to understand the potential adverse effects of nortadalafil fully.

Q7: What are the potential implications of finding nortadalafil in dietary supplements?

A: The discovery of nortadalafil and its analogues in dietary supplements poses significant concerns. Firstly, their presence in products marketed for enhancing sexual performance raises safety issues due to their potential pharmacological effects, especially for individuals with pre-existing health conditions or those taking nitrates. Secondly, the deliberate adulteration of these products with unapproved pharmaceutical ingredients undermines consumer trust and highlights the need for stricter regulatory oversight to protect public health. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile](/img/structure/B1662838.png)